1-(4-Methylfuran-2-yl)propan-1-one
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Overview
Description
1-(4-Methylfuran-2-yl)propan-1-one is an organic compound with a furan ring substituted by a methyl group at the 4-position and a propanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylfuran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylfuran with propanone in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylfuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
1-(4-Methylfuran-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a subject of study in medicinal chemistry.
Industry: Used in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methylfuran-2-yl)propan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The furan ring and ketone group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)propan-1-one: Similar structure but lacks the methyl group at the 4-position.
1-(4-Methylfuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness
1-(4-Methylfuran-2-yl)propan-1-one is unique due to the presence of both a furan ring and a propanone group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-(4-methylfuran-2-yl)propan-1-one |
InChI |
InChI=1S/C8H10O2/c1-3-7(9)8-4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
InChI Key |
YUQJMYLEYQSEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CO1)C |
Origin of Product |
United States |
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